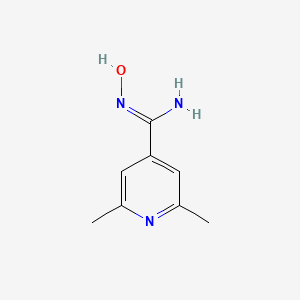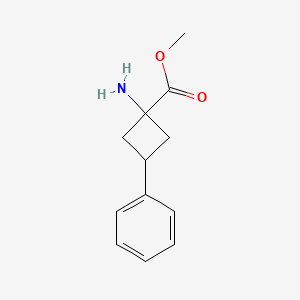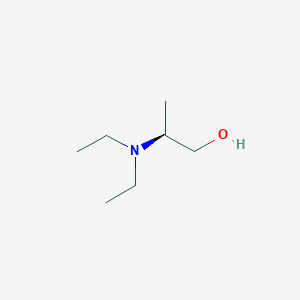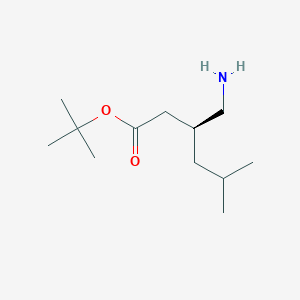
(4-Methoxy-3-methylphenyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxy-3-methylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C9H11ClO3S. It is a derivative of methanesulfonyl chloride, featuring a methoxy group and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-Methoxy-3-methylphenyl)methanesulfonyl chloride can be synthesized through the reaction of (4-methoxy-3-methylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired sulfonyl chloride compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxy-3-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form sulfonamides.
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Can be reduced to form corresponding sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves reagents like amines or alcohols in the presence of a base such as pyridine.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic Acids: Result from oxidation reactions.
Sulfides: Produced through reduction reactions.
Wissenschaftliche Forschungsanwendungen
(4-Methoxy-3-methylphenyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the methanesulfonyl group into molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Methoxy-3-methylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations and modifications of molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: The parent compound, used widely in organic synthesis.
(4-Methylphenyl)methanesulfonyl Chloride: Similar structure but lacks the methoxy group.
(3-Fluoro-4-methylphenyl)methanesulfonyl Chloride: Contains a fluorine atom instead of a methoxy group.
Uniqueness
(4-Methoxy-3-methylphenyl)methanesulfonyl chloride is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and the properties of the resulting products. This makes it a valuable reagent in specific synthetic applications where these functional groups are desired.
Eigenschaften
Molekularformel |
C9H11ClO3S |
|---|---|
Molekulargewicht |
234.70 g/mol |
IUPAC-Name |
(4-methoxy-3-methylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO3S/c1-7-5-8(6-14(10,11)12)3-4-9(7)13-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
VSEMIGACJBBQDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CS(=O)(=O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)












